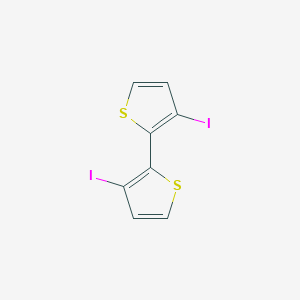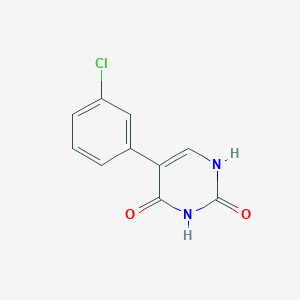
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, commonly known as Clomazone, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity. In
Aplicaciones Científicas De Investigación
Structural and Bonding Analysis
The structural and bonding characteristics of related pyrimidinedione derivatives have been extensively studied to understand their interactions and docking mechanisms in biological systems. For example, antimalarial drugs featuring a chlorophenyl pyrimidinediamine structure have been analyzed using spectral methods and computational chemistry to elucidate their molecular geometry, bonding, and electrostatic potential, which are crucial for their biological activity (Sherlin et al., 2018).
Anticancer and Antiproliferative Properties
Compounds with a pyrimidine core have been synthesized and evaluated for their anticancer properties. For instance, novel tricarbonyl complexes of rhenium(I) with 5-nitrosopyrimidines demonstrated antiproliferative behavior against various human tumor cell lines, suggesting potential applications in cancer treatment (Illán‐Cabeza et al., 2005).
Controlled Drug Release Systems
The development of controlled drug release systems using biodegradable microspheres encapsulating anti-cancer drugs like 5-fluoro-2,4-pyrimidinedione highlights the application of pyrimidine derivatives in pharmaceutical formulations. These systems aim to achieve long-lasting controlled release, improving drug efficacy and reducing side effects (Fu et al., 2002).
Insecticidal Activity
The synthesis of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives from 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated remarkable insecticidal activity against the cotton leaf worm, showcasing the potential of these compounds in developing new insecticides (Ismail et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXQRPANOVMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Nitro-2-thienyl)methyl]pyridinium](/img/structure/B429020.png)
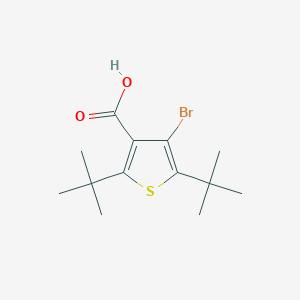
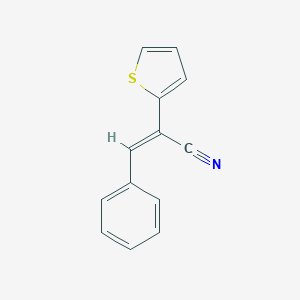
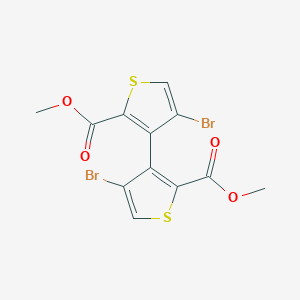

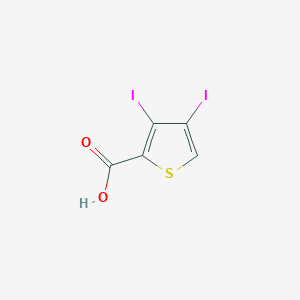
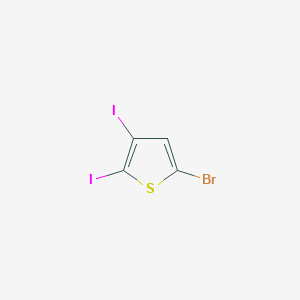
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
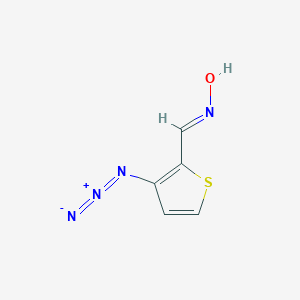
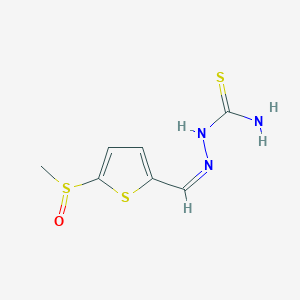

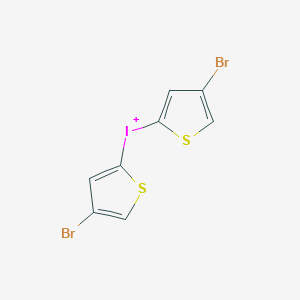
![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)
